ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A thiazolo[3,2-a]pyrimidine core with a fused thiazole and pyrimidine ring system.
- Substituents at key positions:
- 5-position: 4-(Methoxycarbonyl)phenyl group (electron-withdrawing ester functionality).
- 2-position: 2-Nitrobenzylidene moiety (strong electron-withdrawing nitro group).
- 6- and 7-positions: Ethyl carboxylate and methyl groups, respectively.
Properties
CAS No. |
609795-94-0 |
|---|---|
Molecular Formula |
C25H21N3O7S |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(2-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21N3O7S/c1-4-35-24(31)20-14(2)26-25-27(21(20)15-9-11-16(12-10-15)23(30)34-3)22(29)19(36-25)13-17-7-5-6-8-18(17)28(32)33/h5-13,21H,4H2,1-3H3/b19-13+ |
InChI Key |
SCPNQIVSYINRIW-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C\C4=CC=CC=C4[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Dihydropyrimidine (DHPM) Intermediate
A Biginelli-like condensation forms the dihydropyrimidine backbone:
-
Reactants : 4-Methylsalicylic acid derivative, thiourea, acetylacetone/ethyl acetoacetate.
Example :
Ethyl 4-methyl-2-ethoxybenzoate (from 4-methylsalicylic acid and ethyl bromide) reacts with thiourea and acetylacetone under acidic conditions to yield 5-methyl-7-ethoxycarbonyl dihydropyrimidine.
Step 2: Thiazolo[3,2-a]Pyrimidine Formation
Cyclization using ethyl chloroacetate introduces the thiazole ring:
-
Reactants : DHPM (1 mmol), ethyl chloroacetate (90 mmol).
-
Conditions : 110–115°C, 30 min, followed by neutralization with ammonia.
Mechanism :
Nucleophilic displacement of chloride by the thioamide group, followed by intramolecular cyclodehydration.
Step 1: Synthesis of 5-[4-(Methoxycarbonyl)phenyl] Thiazolopyrimidine
Aryl substitution at position 5 is achieved via Suzuki-Miyaura coupling:
-
Reactants : Bromo-thiazolopyrimidine, 4-methoxycarbonylphenylboronic acid.
Challenges :
Step 2: Sequential Functionalization
-
Methylation at Position 7 :
-
Esterification at Position 6 :
Critical Reaction Parameters and Optimization
Table 1: Comparative Analysis of Synthetic Routes
Analytical Characterization and Validation
Spectral Data
Purity Assessment
Industrial Feasibility and Process Considerations
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and starting materials.
Scientific Research Applications
Biology: Its bioactivity may be explored, especially in drug discovery.
Medicine: Investigate its potential as a therapeutic agent (e.g., antimicrobial, anticancer).
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
- Unfortunately, detailed information about the mechanism of action for this specific compound is scarce. Further research is needed.
- Molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Electronic Properties
Table 1: Key Substituents and Their Electronic Effects
Key Observations :
Crystallographic and Supramolecular Features
Table 2: Crystal Packing and Hydrogen Bonding
Structural Insights :
Biological Activity
Ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound has the following molecular formula: CHNOS, with a molecular weight of approximately 493.499 g/mol. Its structural complexity includes a thiazolo-pyrimidine core, which is known for its bioactive properties.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazolo-pyrimidines have shown effectiveness against various bacterial strains and fungi.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibitory effects observed |
| Staphylococcus aureus | Moderate activity noted |
| Candida albicans | Effective in vitro |
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example:
- Mechanism of Action : this compound appears to inhibit cell proliferation in several cancer cell lines by modulating apoptosis-related proteins.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| HeLa (Cervical Cancer) | 12.8 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. It has demonstrated inhibitory effects on certain kinases and enzymes involved in metabolic pathways relevant to cancer and infectious diseases.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazolo-pyrimidine derivatives and their antimicrobial efficacy against resistant strains of bacteria. The study found that modifications to the methoxycarbonyl group enhanced activity against Staphylococcus aureus .
- Anticancer Efficacy : In vitro studies reported in Cancer Letters showed that the compound induced apoptosis in MCF-7 cells by activating caspase pathways, suggesting a potential mechanism for its anticancer effects .
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its reactivity?
Answer:
The compound is based on a thiazolo[3,2-a]pyrimidine scaffold, a fused bicyclic system combining thiazole and pyrimidine rings. Critical substituents include:
- 2-Nitrobenzylidene group at position 2: Introduces electron-withdrawing effects, enhancing electrophilic reactivity .
- 4-(Methoxycarbonyl)phenyl group at position 5: Provides steric bulk and potential for hydrogen bonding or π-π stacking .
- Ethyl carboxylate at position 6: Enhances solubility in organic solvents and modulates electronic properties .
These features collectively influence reactivity in cycloaddition or nucleophilic substitution reactions, as observed in analogous thiazolopyrimidine derivatives .
Basic Question: What are common synthetic strategies for this compound?
Answer:
Synthesis typically involves multi-step protocols:
Condensation : Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of ethyl acetoacetate derivatives with thioureas or thioamides .
Benzylidene Introduction : Knoevenagel condensation using 2-nitrobenzaldehyde under basic conditions (e.g., piperidine in ethanol) to install the 2-nitrobenzylidene group .
Functionalization : Methoxycarbonylphenyl incorporation via Suzuki-Miyaura coupling (Pd catalysis) or nucleophilic aromatic substitution .
Key catalysts: Palladium (for cross-couplings) or Cu(I) (for cyclizations). Solvents: DMF or toluene for optimal yields .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
SAR studies for this class focus on:
- Substituent Variation : Systematic replacement of the 2-nitrobenzylidene group with other electron-withdrawing (e.g., 2-fluoro, 2-cyano) or donating (e.g., 4-methoxy) groups to assess electronic effects on target binding .
- Positional Isomerism : Comparing activity of (2E)- vs. (2Z)-isomers using NOESY NMR or X-ray crystallography to determine stereochemical preferences .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
Contradictions in activity data (e.g., nitro vs. methoxy groups) should be resolved via dose-response assays and crystallographic validation of binding modes .
Advanced Question: How do spectroscopic and crystallographic techniques resolve structural ambiguities in derivatives?
Answer:
- NMR : - and -NMR distinguish E/Z isomers via coupling constants ( for trans olefinic protons) and NOE correlations .
- X-ray Crystallography : Resolves regiochemistry (e.g., position of nitro group) and confirms non-covalent interactions (e.g., C–H···O bonds in crystal packing) .
- Mass Spectrometry : HRMS validates molecular formulae, especially for nitro-containing derivatives prone to fragmentation .
Discrepancies between computational (DFT-optimized) and experimental structures are addressed by refining force fields using crystallographic data .
Advanced Question: How do electron-withdrawing vs. donating groups at the benzylidene position affect reactivity and bioactivity?
Answer:
- Nitro (EWG) : Enhances electrophilicity, facilitating Michael additions or nucleophilic aromatic substitutions. Correlates with anti-inflammatory activity (e.g., COX-2 inhibition) but may reduce metabolic stability .
- Methoxy (EDG) : Increases electron density, favoring π-π interactions in kinase inhibition. However, may lower solubility due to reduced polarity .
Contradictory data (e.g., nitro groups improving potency but increasing toxicity) necessitate comparative IC/LD profiling in cell-based assays .
Advanced Question: What methodologies are used to monitor reaction progress and purity during synthesis?
Answer:
- In-Process Monitoring : HPLC with UV detection (λ = 254 nm) tracks intermediate formation. For example, the benzylidene condensation step shows a retention time shift from 3.2 min (aldehyde) to 6.8 min (product) .
- Purity Analysis : UPLC-MS (ESI+) identifies impurities (e.g., hydrolyzed carboxylate byproducts). Acceptable purity thresholds: ≥95% for biological testing .
- Stability Studies : Accelerated degradation under acidic (0.1 M HCl) or oxidative (HO) conditions identifies labile groups (e.g., ester hydrolysis at pH < 4) .
Advanced Question: How can intermolecular interactions (e.g., crystal packing) inform formulation strategies?
Answer:
X-ray data reveal:
- Hydrophobic Interactions : Methyl and phenyl groups form layered packing, suggesting poor aqueous solubility. Strategies: Nanoparticle encapsulation or co-crystallization with PEG .
- Hydrogen Bonds : Carboxylate and nitro groups participate in C–H···O networks, indicating potential for co-crystals with urea or nicotinamide to enhance dissolution .
Contradictions between predicted (Mercury CSD) and observed packing motifs require synchrotron-based crystallography for high-resolution validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
